N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
Compounds with a benzothiazole core, such as N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine , are often used in medicinal chemistry due to their diverse biological activities. They can act as an irritant .
Synthesis Analysis
The synthesis of similar compounds, like 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides, involves in vitro methods . The chemical structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by various methods such as 1H NMR, 13C NMR, and 19F NMR spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .Scientific Research Applications
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, they have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including breast, lung, colon, and colorectal cancers. These compounds exhibit potent inhibitory activity, potentially through mechanisms involving DNA synthesis inhibition and inducing cell death pathways in cancer cells. Their effectiveness is highlighted by their selective cytotoxicity towards cancerous cells while sparing healthy cells, suggesting a favorable therapeutic index (Osmaniye et al., 2018), (Mortimer et al., 2006).
Mechanisms of Action
The anticancer activity of these benzothiazole derivatives may be attributed to their ability to interfere with DNA synthesis in cancer cells, as well as the initiation of apoptosis. Some studies have focused on evaluating the inhibitory effects of selected benzothiazole compounds on DNA synthesis, revealing significant potential for these molecules in cancer therapy. The flow cytometric analysis used in these studies identifies the death pathways activated by these compounds, providing insights into their therapeutic mechanisms (Osmaniye et al., 2018).
Bioactivation and Metabolic Pathways
Research into the bioactivation and metabolic pathways of fluorinated benzothiazole antitumor molecules has revealed the involvement of human cytochrome P450 enzymes. These studies have identified specific P450 isoforms responsible for the metabolic activation and deactivation of these compounds, which is crucial for their antitumor effectiveness and selectivity. This metabolic processing is significant for understanding the pharmacokinetics and pharmacodynamics of benzothiazole derivatives, and for designing molecules with improved therapeutic profiles (Wang & Guengerich, 2012).
Drug Delivery Systems
The development of novel drug delivery systems for benzothiazole antitumor compounds aims to overcome challenges such as poor water solubility, which limits their clinical application. Innovative approaches, such as the use of apoferritin protein cages, have been explored to enhance the bioavailability and therapeutic efficacy of these compounds. These studies underscore the importance of drug delivery technologies in maximizing the clinical potential of benzothiazole derivatives (Breen et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUKTNCOUNKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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